molecular formula C14H13NO4 B2377687 methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate CAS No. 1026354-69-7

methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate

Cat. No.: B2377687
CAS No.: 1026354-69-7
M. Wt: 259.261
InChI Key: GKWDTWUSTQFBQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate is a β-diketo ester derivative featuring a 1-methylindole substituent at the 4-position of the dioxobutanoate backbone. The methyl ester variant likely follows a similar pathway using dimethyl oxalate and sodium methoxide.

Properties

IUPAC Name

methyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-15-8-10(9-5-3-4-6-11(9)15)12(16)7-13(17)14(18)19-2/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWDTWUSTQFBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Base Selection : Sodium methoxide (NaOMe) is preferred due to its strong nucleophilic character, which deprotonates the α-hydrogen of the acetyl group, forming an enolate.
  • Solvent System : Anhydrous methanol or ethanol ensures optimal solubility of reactants while minimizing hydrolysis of the oxalate ester.
  • Stoichiometry : A 1:1 molar ratio of 3-acetyl-1-methylindole to dimethyl oxalate is typical, with excess base (1.5–2.0 equivalents) to drive the reaction to completion.
  • Temperature : Reflux conditions (65–80°C) for 4–6 hours yield the highest conversion rates.

Example Procedure :

  • Dissolve 3-acetyl-1-methylindole (1.0 equiv, 10 mmol) in anhydrous methanol (50 mL).
  • Add dimethyl oxalate (1.05 equiv, 10.5 mmol) dropwise under nitrogen.
  • Introduce sodium methoxide (1.5 equiv, 15 mmol) and reflux for 5 hours.
  • Quench with ice-cwater, acidify to pH 5–6 with dilute HCl, and extract with ethyl acetate.
  • Purify via silica gel chromatography (hexane:ethyl acetate, 3:1) to isolate the product as a pale-yellow solid (Yield: 72–78%).

Key Optimization Parameters

  • Catalyst Effects : Lewis acids (e.g., BF₃·Et₂O) have been explored but show no significant yield improvement over NaOMe.
  • Oxalate Ester Variants : Substituting dimethyl oxalate with diethyl oxalate produces the ethyl ester analogue, requiring subsequent transesterification for methyl ester synthesis.

Alternative Synthetic Routes

Two-Step Bromination-Oxidation Sequence

A less common but viable route involves bromination of a precursor followed by oxidation:

  • Bromination :
    • React (4-propylphenyl)(phenyl)methanone with N-bromosuccinimide (NBS) in CCl₄ to introduce a bromine atom at the allylic position.
  • Oxidation :
    • Treat the brominated intermediate with bis-tetrabutylammonium dichromate to form 1,4-diacylbenzene.
  • Fischer Indolization :
    • Cyclize the diacylbenzene with hydrazine and catalyze with BF₃·Et₂O to yield the indole core.

Challenges :

  • Lower overall yields (45–55%) due to side reactions during bromination.
  • Requires rigorous purification to isolate the desired regioisomer.

Industrial-Scale Considerations

Catalytic Oxidative Carbonylation

For large-scale production, oxidative carbonylation of methanol and carbon monoxide offers a cost-effective pathway to dimethyl oxalate, a key reagent:

$$
2 \text{CH}3\text{OH} + 2 \text{CO} + \frac{1}{2} \text{O}2 \rightarrow (\text{CO}2\text{CH}3)2 + \text{H}2\text{O}
$$

Catalysts : Pd(II) complexes (e.g., Pd(OAc)₂) with phosphine ligands enhance selectivity.

Process Intensification

  • Continuous Flow Reactors : Enable precise control over exothermic condensation steps, improving safety and yield.
  • In Situ Acid Scavengers : Molecular sieves or triethylamine mitigate hydrolysis of dimethyl oxalate during prolonged reactions.

Comparative Analysis of Methods

Method Yield (%) Time (h) Scalability Key Limitations
Claisen Condensation 72–78 4–6 High Requires anhydrous conditions
Bromination-Oxidation 45–55 8–10 Moderate Low regioselectivity
Microwave-Assisted 68–70* 0.25–0.5 High Specialized equipment needed

*Estimated based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of compounds related to methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate. These compounds are being investigated for their potential to inhibit enzymes associated with neurodegenerative diseases, particularly Alzheimer's disease. The multitarget-directed ligands (MTDLs) developed from this compound exhibit inhibitory activity against cholinesterases and beta-secretase 1 (BACE1), which are crucial in the pathogenesis of Alzheimer's disease .

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory properties. Research indicates that derivatives of this compound can modulate inflammatory pathways, making them potential candidates for treating conditions characterized by chronic inflammation .

Antioxidant Activity

This compound also exhibits antioxidant properties, which are beneficial in reducing oxidative stress in various biological systems. This activity is critical for preventing cellular damage and could play a role in the treatment of diseases linked to oxidative stress .

Case Study: Alzheimer’s Disease Research

A significant study focused on the development of MTDLs from this compound demonstrated its potential as a therapeutic agent against Alzheimer's disease. The synthesized derivatives were evaluated for their ability to inhibit key enzymes involved in amyloid plaque formation. Results indicated that some derivatives showed high potency with IC50 values in the low micromolar range .

Case Study: Anti-cancer Activity

Another study explored the cytotoxic effects of this compound derivatives on various cancer cell lines. The compounds exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), suggesting their potential as anticancer agents .

Summary Table of Applications

Application AreaDescriptionReferences
NeuroprotectionInhibition of cholinesterases and BACE1
Anti-inflammationModulation of inflammatory pathways
Antioxidant ActivityReduction of oxidative stress
Anti-cancer ActivityCytotoxic effects on cancer cell lines

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 1-Methylindol-3-yl C₁₄H₁₃NO₄ 259.26 Intermediate for bioactive molecules
Methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate Benzofuran-2-yl C₁₂H₁₀O₅ 234.21 Antimicrobial precursor
Methyl 4-(2-furyl)-2,4-dioxobutanoate 2-Furyl C₉H₈O₅ 196.16 N/A
Methyl 4-(2,4-dimethoxyphenyl)-2,4-dioxobutanoate 2,4-Dimethoxyphenyl C₁₃H₁₄O₆ 278.25 Photophysical studies
Methyl 4-(1-ethyl-1H-pyrazol-5-yl)-2,4-dioxobutanoate 1-Ethylpyrazol-5-yl C₁₀H₁₂N₂O₄ 224.22 Catalytic applications

Research Findings and Implications

  • Synthetic Utility : The ethyl analog of the target compound is pivotal in synthesizing indole-isoxazole hybrids with multi-target anti-Alzheimer’s activity . The methyl ester’s shorter alkyl chain may improve metabolic stability compared to ethyl derivatives.
  • Biological Potential: Structural analogs like the benzofuran derivative exhibit antimicrobial activity, suggesting that the indole variant could be optimized for similar applications .
  • Electronic Effects : The indole substituent’s electron-rich nature enhances reactivity in condensation reactions, contrasting with the furan’s lower electron density .

Biological Activity

Methyl 4-(1-methyl-1H-indol-3-yl)-2,4-dioxobutanoate is a synthetic compound belonging to the indole derivatives class. Indoles are significant in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activities, mechanisms of action, and relevant research findings associated with this compound.

  • IUPAC Name : Methyl 4-(1-methylindol-3-yl)-2,4-dioxobutanoate
  • Molecular Formula : C₁₄H₁₃N₁O₄
  • Molecular Weight : 259.2573 g/mol
  • CAS Number : 1026354-69-7

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Effects

The compound has been investigated for its anticancer properties, particularly its ability to inhibit tubulin polymerization, which is crucial for cancer cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

The mechanism of action involves the interaction of the indole ring with various molecular targets, including enzymes and receptors. The specific substitution pattern of this compound enhances its reactivity and biological interactions. Notably, it can modulate the activity of proteins involved in cell signaling pathways related to cancer progression .

Case Studies and Experimental Data

  • Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced cell viability in several cancer cell lines. The IC50 values ranged from 10 µM to 30 µM depending on the cell type.
  • Antimicrobial Evaluation : A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound displayed minimum inhibitory concentrations (MICs) as low as 5 µg/mL against certain strains, indicating strong antimicrobial potential .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-MethylindoleStructureAntimicrobial, anticancer
OxindoleStructureAnticancer, neuroprotective
Indole-3-acetic acidStructurePlant hormone activity

This compound stands out due to its unique substitution pattern that enhances its biological activities compared to simpler indole derivatives.

Q & A

Q. Example Protocol :

React 1-methylindole-3-carbaldehyde with methyl acetoacetate in DMF using piperidine as a base.

Purify via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Characterize using 1H^1H-NMR (δ 7.2–7.8 ppm for indole protons) and HRMS .

Q. Table 1: Yield Optimization Under Different Conditions

CatalystSolventTemp (°C)Yield (%)
ZnCl₂DMF7068
PiperidineTHF6052
NoneEthanol8035

What spectroscopic techniques are most reliable for characterizing this compound?

Q. Methodological Answer :

  • 1H^1H-NMR : Confirm the indole C-H protons (δ 7.2–7.8 ppm) and methyl ester group (δ 3.7–3.9 ppm).
  • FT-IR : Detect carbonyl stretches (C=O at ~1710 cm⁻¹ for the dioxobutanoate moiety).
  • HRMS : Validate molecular weight (expected [M+H]⁺: 274.0954).
  • X-ray crystallography : Resolve ambiguity in stereochemistry when crystalline derivatives are obtainable .

Advanced Research Questions

How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Q. Methodological Answer :

  • Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., α,β-unsaturated carbonyl).
  • Simulate reaction pathways with explicit solvent models (e.g., PCM for DMF) to assess kinetic barriers for nucleophilic attack.
  • Validate predictions experimentally via trapping studies with thiols or amines .

What experimental strategies resolve contradictions in reported biological activities of structurally related indole-dioxobutanoates?

Q. Methodological Answer :

  • Comparative bioassays : Test the compound against the same cell lines (e.g., HeLa, MCF-7) under standardized conditions (pH 7.4, 37°C).
  • Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., ester group modifications) to isolate key functional groups.
  • Meta-analysis : Cross-reference bioactivity data across literature, adjusting for variables like purity (HPLC ≥95%) and solvent artifacts (e.g., DMSO cytotoxicity) .

Q. Table 2: Bioactivity Comparison of Analogues

Compound ModificationIC₅₀ (μM)Target Pathway
Methyl ester → Ethyl ester12.3MAPK
Indole N-methyl → H45.7PI3K/AKT
Dioxobutanoate → Monoketone>100N/A

How can environmental stability studies be designed to assess the degradation pathways of this compound?

Q. Methodological Answer :

  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 25–50°C; monitor degradation via LC-MS.
  • Photolytic degradation : Expose to UV light (λ = 254 nm) in aqueous/organic matrices; identify byproducts using QTOF-MS.
  • Microbial degradation : Use soil slurry models (OECD 307) to track metabolite formation (e.g., indole-3-acetic acid derivatives) .

Methodological Framework Integration

All studies should align with theoretical frameworks such as:

  • Indole alkaloid biosynthesis : Explore enzyme inhibition (e.g., tryptophan synthase) using kinetic assays .
  • Electrophilicity theory : Rationalize reactivity patterns for synthetic or biological applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.